Ethyl 5-piperazin-1-ylbenzofuran-2-carboxylate
Description
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (CAS: 163521-20-8) is a heterocyclic compound featuring a benzofuran core substituted with a piperazine moiety at the 5-position and an ethyl ester group at the 2-position. Its molecular formula is C₁₅H₁₈N₂O₃, with a molecular weight of 274.32 g/mol .
Properties
IUPAC Name |
ethyl 5-piperazin-1-yl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-19-15(18)14-10-11-9-12(3-4-13(11)20-14)17-7-5-16-6-8-17/h3-4,9-10,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLDXJIVWKPASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460666 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-20-8 | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60460666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL 5-(PIPERAZIN-1-YL)BENZOFURAN-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UZK946GR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of 3-[2-Hydroxy-5-(Piperazin-1-yl)]Phenyl-2-Propenal
The process begins with a zinc-mediated Reformatsky reaction under nitrogen protection. Zinc powder (40–80 g, 0.6–1.2 mol) and tetrahydrofuran (THF, 2–4 L) are combined, followed by dropwise addition of titanium tetrachloride (TiCl₄, 0.3–0.6 mol) at −20°C to −10°C. After refluxing for 3–4.5 hours, 2-hydroxy-5-(piperazin-1-yl)benzaldehyde (0.12–0.24 mol) and glyoxal (0.12–0.24 mol) in THF are added, yielding 3-[2-hydroxy-5-(piperazin-1-yl)]phenyl-2-propenal via aldol condensation.
Key Parameters
Oxidation to 3-[2-Hydroxy-5-(Piperazin-1-yl)]Cinnamic Acid
The propenal intermediate is oxidized using a sodium hydroxide (10–30%) and copper sulfate (2–5%) solution under reflux. Neutralization with hydrochloric acid (1–6 M) precipitates the cinnamic acid derivative.
Optimization Data
Cyclization to Ethyl 5-(Piperazin-1-yl)Benzofuran-2-Carboxylate
The cinnamic acid (0.10–0.15 mol) is dissolved in ethanol, treated with THF, anhydrous potassium carbonate (0.64–0.96 mol), and iodine (0.64–0.96 mol), and stirred for 1–5 hours. Post-reaction, saturated sodium bicarbonate quenches excess iodine, and chloroform extraction isolates the product.
Performance Metrics
Nucleophilic Substitution Route via Ethyl 5-Aminobenzofuran-2-Carboxylate
Alkylation with N,N-Bis(2-Chloroethyl)Amine
Ethyl 5-aminobenzofuran-2-carboxylate reacts with N,N-bis(2-chloroethyl)amine in dichloromethane to form the piperazine ring. The reaction mass is worked up using isopropanol/water (95:5), yielding ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.
Critical Factors
BOC Protection and Deprotection
The piperazine nitrogen is protected with di-tert-butyl dicarbonate in THF, followed by deprotection using methanolic HCl to enhance stability during subsequent reactions.
Comparative Analysis of Synthetic Methods
Recent Advances in Catalysis and Solvent Systems
Role of Titanium Tetrachloride
TiCl₄ activates the carbonyl group in the Reformatsky reaction, facilitating enolate formation. Lower temperatures (−20°C to −10°C) minimize side reactions.
Solvent Optimization
THF is preferred for its ability to stabilize reactive intermediates, while ethanol enables efficient cyclization due to its polarity.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation and acylation reactions due to its nucleophilic secondary amine groups.
-
Example: Reaction with benzyl chloride in dichloromethane produces Ethyl 5-(4-benzyl-1-piperazinyl)benzofuran-2-carboxylate, enhancing lipophilicity for pharmacological studies.
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis, enabling carboxylate intermediate formation.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 5-(Piperazin-1-yl)benzofuran-2-carboxylic acid | 78% | |
| Basic Hydrolysis | NaOH (10–30%), CuSO₄ | Intermediate for amide synthesis | 90% |
Cyclization and Ring Formation
Key steps in its synthesis involve cyclization to construct the benzofuran core:
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed cross-coupling:
-
These reactions enable structural diversification for structure-activity relationship (SAR) studies.
Reduction of Nitro Intermediates
Nitro groups in synthetic precursors are reduced to amines:
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, 50°C | 5-Aminobenzofuran-2-carboxylate intermediate | 95% |
Protonation and Salt Formation
The piperazine nitrogen forms stable salts:
| Reaction | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| HCl Salt Formation | Ethanol, HCl gas | Hydrochloride salt (mp 180–182°C) | Improved solubility for formulation |
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate can be synthesized through several methods, with one notable approach involving the reaction of piperazine derivatives with benzofuran carboxylic acids. The synthesis typically involves the following steps:
- Formation of Benzofuran Derivative : A benzofuran derivative is prepared, which serves as the backbone for further modifications.
- Piperazine Coupling : The piperazine moiety is introduced via a coupling reaction, often using coupling agents to facilitate the formation of the amide bond.
This compound has a molecular formula of C15H18N2O3 and a molecular weight of 274.31 g/mol, characterized by its benzofuran structure which contributes to its biological activity .
Antidepressant Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is an important intermediate in the synthesis of vilazodone, an antidepressant approved for the treatment of major depressive disorder. Vilazodone acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at serotonin receptors, providing enhanced efficacy compared to traditional SSRIs .
Clinical Insights :
- Clinical studies have shown that vilazodone demonstrates significant improvements in depressive symptoms with a favorable side effect profile compared to placebo .
Antimicrobial Properties
Research indicates that derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate exhibit antimicrobial activity. The presence of the piperazine ring enhances interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death .
Case Studies :
- Various studies have reported on the efficacy of piperazine-benzofuran compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antimicrobial agents.
Drug Development
The compound serves as a scaffold for the development of new pharmaceuticals targeting various conditions beyond depression, including anxiety disorders and neurodegenerative diseases. Its versatility allows for structural modifications that can lead to compounds with enhanced potency and selectivity.
Biological Assays
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is frequently used in biological assays to evaluate its pharmacological properties. These assays help in understanding its mechanism of action and potential side effects.
Mechanism of Action
The mechanism of action of Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The piperazine-benzofuran scaffold is highly versatile, enabling diverse substitutions. Below is a comparison with structurally related compounds:
Table 1: Key Structural Analogues and Their Properties
Functional Comparisons
Anti-Tubercular Activity
- The parent compound acts as a precursor for sulfonamide derivatives (e.g., 4a–4k ), which exhibit anti-tubercular activity. Compound 4a showed a mass spectrometry (MS) peak at m/z = 505.3 [M + H]⁺ and elemental analysis consistent with C₂₁H₂₀N₄O₉S .
Anti-HIV Activity
- Compound 21 (from ) incorporates a benzyl-imidazole group, enhancing its interaction with viral enzymes. While specific IC₅₀ values are unavailable, its structural complexity suggests higher target specificity compared to the parent compound .
Corrosion Inhibition
- In a computational study, BBPC and TBPC (tert-butyl derivatives) demonstrated stronger adsorption on aluminum surfaces in HCl than the parent compound due to electron-donating substituents (e.g., tert-butoxy groups), which increased charge transfer efficiency .
Physicochemical Properties
Biological Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, research findings, and potential applications of this compound.
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate is characterized by the following chemical formula:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
The primary mechanism of action for ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate involves its inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription in bacteria. This inhibition leads to:
- Decreased ATP Production : The compound disrupts ATP synthesis by interacting with ATPases, leading to reduced energy availability in bacterial cells .
- Inhibition of Protein Synthesis : By blocking DNA replication, the compound indirectly inhibits protein synthesis, which is critical for bacterial growth and survival .
Antimicrobial Activity
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate has been shown to exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies demonstrated that this compound possesses a minimum inhibitory concentration (MIC) comparable to established antitubercular agents like ethambutol. Specifically:
- MIC Values :
These findings suggest that this compound could be a promising candidate for further development as an antitubercular drug.
Anticancer Activity
Recent studies have explored the potential anticancer effects of derivatives of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. Research indicates that these derivatives can induce apoptosis in various cancer cell lines through mechanisms involving:
- Cytotoxicity : The compounds showed enhanced cytotoxic effects when tested against different cancer models, such as FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Study on Inhibitory Effects
A study conducted by Liu et al. (2021) synthesized several derivatives based on ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and evaluated their inhibitory activity against Mycobacterium tuberculosis. The results indicated that:
| Compound | MIC (µg/mL) | Comparison |
|---|---|---|
| 4d | 1.56 | Equal to ethambutol |
| 4a | 0.78 | Superior to ethambutol |
This study highlights the potential of these derivatives as effective antituberculosis agents .
Molecular Modeling Studies
Molecular modeling studies have been performed to understand the binding interactions between ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and target proteins involved in its biological activity. These studies provide insights into:
Q & A
Q. Table 1: Analytical Data for Analogous Compounds
How can crystallographic data resolve structural ambiguities in this compound?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. For example, in ethyl 5-bromobenzofuran-2-carboxylate, SC-XRD revealed near-planar geometry (4.8° dihedral angle between benzofuran and ester groups) and bond lengths consistent with aromatic systems (C-C ~1.39 Å) . For Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, XRD can validate piperazine ring conformation (chair vs. boat) and hydrogen-bonding interactions critical for stability .
What strategies mitigate impurity formation during synthesis?
Advanced Question
Common impurities include unreacted starting materials (e.g., 5-bromo derivatives) or Vilazodone-related byproducts (e.g., ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate) . Mitigation strategies:
- Reaction Optimization : Use excess piperazine (1.5–2 eq.) and controlled temperatures (80–100°C) to minimize incomplete substitution .
- Purification : Gradient elution in HPLC (C18 column, acetonitrile-water mobile phase) or silica gel chromatography removes polar/non-polar impurities .
- In-Process Monitoring : TLC (hexane:ethyl acetate, 3:1) or LC-MS tracks reaction progress and impurity profiles .
How does the piperazine substituent influence pharmacological activity?
Advanced Question
Piperazine enhances receptor binding affinity due to its flexibility and hydrogen-bonding capacity. In analogs like N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide, the piperazine moiety facilitates serotonin receptor (5-HT₁A) interaction, confirmed via radioligand binding assays (IC₅₀ < 50 nM) . For Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, structure-activity relationship (SAR) studies suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
